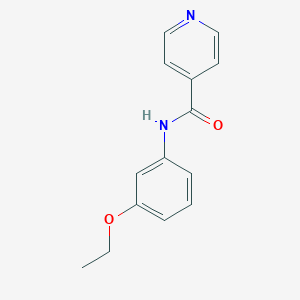
N-(3-ethoxyphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)isonicotinamide (known as NEPI) is a small molecule that has been studied for its potential therapeutic applications in various diseases. NEPI belongs to the class of isoniazid derivatives, which are known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
NEPI has been studied for its potential therapeutic applications in various diseases, including cancer, tuberculosis, and Alzheimer's disease. In cancer research, NEPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques.
Mecanismo De Acción
The mechanism of action of NEPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, NEPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In tuberculosis research, NEPI has been shown to inhibit the activity of InhA, an enzyme involved in the biosynthesis of mycolic acids. In Alzheimer's disease research, NEPI has been shown to inhibit the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
NEPI has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, NEPI has been shown to induce apoptosis, inhibit angiogenesis, and inhibit tumor growth in animal models. In tuberculosis research, NEPI has been shown to have antimicrobial activity against Mycobacterium tuberculosis and to inhibit the growth of biofilms. In Alzheimer's disease research, NEPI has been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEPI has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications in various diseases. However, NEPI also has some limitations, including its low solubility in aqueous solutions, potential toxicity at high doses, and limited availability for commercial use.
Direcciones Futuras
There are several future directions for research on NEPI, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in clinical trials. Additionally, NEPI could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Overall, NEPI has the potential to be a valuable tool for scientific research and a promising candidate for the development of novel therapeutics in various diseases.
Métodos De Síntesis
NEPI can be synthesized from isonicotinamide and 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography to obtain pure NEPI.
Propiedades
Nombre del producto |
N-(3-ethoxyphenyl)isonicotinamide |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17) |
Clave InChI |
DZHJWSXZOCBOLN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)